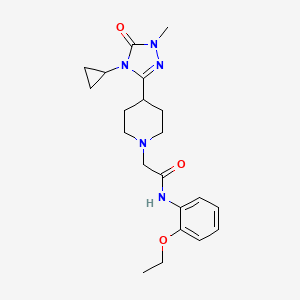
2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(2-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H29N5O3 and its molecular weight is 399.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic molecule with potential biological activities attributed to its unique structural features. This compound contains a piperidine ring, a cyclopropyl group, and a triazole moiety, which suggest various pharmacological properties.
Structural Characteristics
The molecular formula of the compound is C19H24N4O2 with a molecular weight of approximately 360.418 g/mol. The presence of multiple heterocycles and functional groups enhances its reactivity and potential biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this one exhibit significant biological activities. The following sections detail its biological activity based on available literature.
Antiviral Activity
Research has demonstrated that triazole-containing compounds can exhibit antiviral properties. For instance, derivatives with triazole groups have been shown to inhibit various β-coronaviruses, including SARS-CoV-2. The mechanism involves the formation of hydrogen bonds with key amino acids in viral proteins, enhancing potency and stability .
Antitumor and Anticancer Properties
Compounds with similar structural features have been investigated for their antitumor activities. For example, some derivatives have been reported to inhibit specific kinases involved in cancer progression. The incorporation of the triazole moiety may enhance the interaction with these targets, leading to improved anticancer efficacy .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Research indicates that piperidine derivatives can act as acetylcholinesterase inhibitors and urease inhibitors, demonstrating moderate to strong activity against various bacterial strains . This suggests that the compound may also possess similar enzyme inhibitory properties.
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Hydroxy-N-(benzyl)pyrrolidine-2-carboxamide | Pyrrolidine ring; Hydroxy group | Antitumor activity |
| 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives | Imidazole and pyrimidine rings | Kinase inhibition |
| 8-[3-(1-cyclopropylpyrazol)] | Pyrazole ring; Cyclopropyl group | Anticancer properties |
This comparison highlights the unique combination of piperidine and triazole functionalities in our compound, which may enhance its pharmacological profile compared to others.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Synthesis and Evaluation : A study synthesized various triazole-containing piperidine derivatives and evaluated their biological activities. The findings indicated promising results against specific cancer cell lines and viral infections .
- Mechanism of Action : Investigations into the mechanism revealed that these compounds often target specific enzymes or receptors involved in disease pathways, modulating their activity effectively .
- Pharmacokinetic Studies : Some studies have also explored the pharmacokinetics of these compounds, noting that modifications in structure could lead to variations in solubility and metabolic stability .
Propriétés
IUPAC Name |
2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-3-29-18-7-5-4-6-17(18)22-19(27)14-25-12-10-15(11-13-25)20-23-24(2)21(28)26(20)16-8-9-16/h4-7,15-16H,3,8-14H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQAVUFXCOAGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














